2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethyl-6-methylphenyl)acetamide
Overview
Description
The compound “2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethyl-6-methylphenyl)acetamide” is a derivative of 1,2,4-triazole . The 1,2,4-triazole derivatives have received considerable attention due to their economic importance, including as compounds with biological activity . They are known for their wide range of biological activities, including antianxiety, antimicrobial, antimycotic, anticancer, diuretic, antifungal, and many more .
Synthesis Analysis
The synthesis of this compound involves a two-step process. In the first step, 4,5-diphenyl-4H-1,2,4-triazole-3-thiol was S-alkylated using a halogenated acetal and cesium carbonate . In the second step, several acetal deprotection procedures were tested, and the aldehyde obtained was isolated as a bisulfite adduct .Molecular Structure Analysis
The structures of the new compounds were characterized by FT-IR, 1D, and 2D NMR spectroscopic methods .Chemical Reactions Analysis
1,2,4-Triazole thiols can be further functionalized by S-alkylation using different reagents. The most common methods use different activated halogenated compounds in basic medium .Safety and Hazards
Future Directions
The future directions in the research of 1,2,4-triazole derivatives could involve the synthesis of some 1,2,4-triazole thiol derivatives containing biologically important functional groups . The developments in the medicinal chemistry of 1,2,4-triazoles are constantly reviewed, at a rate of several reviews per year . Therefore, there is a potential for further exploration and development in this field.
Properties
IUPAC Name |
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4OS/c1-3-19-14-10-11-18(2)23(19)26-22(30)17-31-25-28-27-24(20-12-6-4-7-13-20)29(25)21-15-8-5-9-16-21/h4-16H,3,17H2,1-2H3,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFKGMQVKKVTIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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